![molecular formula C17H23N3O4 B2356565 N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 899956-33-3](/img/structure/B2356565.png)
N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
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Overview
Description
N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, also known as EPPA, is a compound that has gained attention in scientific research due to its potential applications in various fields. EPPA is a small molecule that belongs to the class of oxamides and has been synthesized using different methods.
Scientific Research Applications
Medicinal Chemistry Applications : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a structural resemblance to the specified compound, have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds have demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, showing promise for cancer treatment applications (Schroeder et al., 2009).
Molecular Structure and Conformation : Research on oxamide derivatives, including those structurally related to N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide, highlights the importance of intramolecular hydrogen bonding in stabilizing molecular structures. Such structural features are crucial for understanding the physicochemical properties and biological activities of these compounds (Martínez-Martínez et al., 1998).
Biochemical Interactions : The role of orexin-1 receptor mechanisms in compulsive food consumption has been explored using selective antagonists, demonstrating the potential of these compounds in addressing eating disorders and compulsive behavior. This research provides insight into how compounds with similar structural motifs might interact with biological systems to modulate behavior and physiological responses (Piccoli et al., 2012).
Anticancer Activity : Dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands have shown in vitro anticancer activity against selected tumor cell lines. The structural analysis and bioactivity of these complexes provide a foundation for understanding how similar compounds might be designed and utilized for therapeutic purposes (Zheng et al., 2015).
Electrocatalytic Applications : N-oxyl compounds, which include structural elements similar to this compound, have been extensively used as catalysts under electrochemical conditions. Their electrochemical properties and applications in electrosynthetic reactions are crucial for the development of green chemistry and sustainable industrial processes (Nutting et al., 2018).
Mechanism of Action
Target of Action
The compound N1-(4-ethoxyphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a versatile material used in scientific research. It is known to bind with high affinity to multiple receptors . .
Biochemical Pathways
The compound may affect various biochemical pathways due to its broad-spectrum biological activities
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-2-24-14-8-6-13(7-9-14)19-17(23)16(22)18-10-4-12-20-11-3-5-15(20)21/h6-9H,2-5,10-12H2,1H3,(H,18,22)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTGRVCIXBLTCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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